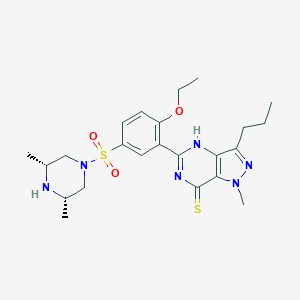Thioaildenafil

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Similarities to Sildenafil:
Sildenafil works by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that breaks down cyclic guanosine monophosphate (cGMP) []. This leads to increased levels of cGMP, which relaxes smooth muscle cells in various tissues throughout the body []. Sulfoaildenafil shares a similar chemical structure to Sildenafil, suggesting it might also possess PDE5 inhibitory properties.
Potential Research Areas:
Based on Sildenafil's mechanism of action, Sulfoaildenafil could be a candidate for research in areas where increased cGMP signaling is beneficial. Here are some potential applications:
- Pulmonary Arterial Hypertension (PAH): Sildenafil is already approved for treating PAH by relaxing the smooth muscle cells in the pulmonary arteries, leading to improved blood flow []. Research could investigate if Sulfoaildenafil has similar effects.
- Heart Failure: Increased cGMP levels can improve heart function. Studies have explored the use of Sildenafil in heart failure, with mixed results []. Sulfoaildenafil could be explored for its potential role in this area.
- Other Conditions: Sildenafil is also being investigated for its potential benefits in various other conditions, including Raynaud's phenomenon, pain management, and wound healing []. Sulfoaildenafil's potential role in these areas could also be explored.
Thioaildenafil is a synthetic compound that belongs to the class of phosphodiesterase type 5 (PDE-5) inhibitors, which are primarily used for the treatment of erectile dysfunction. Structurally, it is an analogue of sildenafil, characterized by the presence of a thioether group. The molecular formula for thioaildenafil is C23H32N6O3S2, indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This compound is recognized for its potential to enhance sexual performance by promoting increased blood flow to the penis through the inhibition of the PDE-5 enzyme, similar to its parent compound sildenafil .
Sildenafil, the close structural analog of sulfoaildenafil, acts as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a molecule involved in relaxation of smooth muscle tissue. By inhibiting PDE5, sildenafil increases cGMP levels, leading to relaxation of smooth muscles in the penis, which facilitates blood flow and erection [].
Due to the structural similarity, sulfoaildenafil might also act as a PDE5 inhibitor. However, the exact mechanism and its effectiveness compared to sildenafil remain unknown and require further investigation [].
- Toxicity: As sulfoaildenafil is not a regulated substance, there is limited data on its toxicity. However, its structural similarity to sildenafil raises concerns about potential side effects similar to those observed with sildenafil, such as headaches, flushing, and indigestion [].
- Flammability and reactivity: No data is currently available on the flammability or reactivity of sulfoaildenafil.
- Inhibition of PDE-5:
- Formation of cGMP:
Thioaildenafil exhibits biological activity primarily as a PDE-5 inhibitor. Studies indicate that it has a higher potency compared to sildenafil and other analogues. For instance, thioaildenafil has been shown to significantly increase cGMP levels in smooth muscle tissues, leading to enhanced relaxation and blood flow . Its efficacy in promoting erection has been noted in various studies involving animal models and human trials.
The synthesis of thioaildenafil typically involves multi-step organic reactions. Common methods include:
- Thioetherification: This involves reacting a suitable precursor with a thiol compound to introduce the thioether group.
- Cyclization: Formation of cyclic structures through condensation reactions.
- Purification: Techniques such as chromatography are employed to isolate and purify the final product.
A notable synthesis route involves modifying existing sildenafil analogues through strategic substitutions at specific sites on the molecular structure .
Thioaildenafil is primarily used in dietary supplements marketed for sexual enhancement. It is often found in products that claim to improve erectile function or sexual performance. Its presence in various health supplements raises concerns regarding safety and regulatory oversight due to potential side effects and interactions with other medications .
Interaction studies have indicated that thioaildenafil may interact adversely with nitrates used for treating cardiovascular conditions, leading to potentially dangerous drops in blood pressure. Additionally, its interactions with other medications metabolized by cytochrome P450 enzymes are under investigation . The FDA has issued warnings regarding products containing thioaildenafil due to these risks.
Thioaildenafil shares structural similarities with other PDE-5 inhibitors but possesses unique characteristics that differentiate it from them:
| Compound Name | Structure Characteristics | Potency (IC50) | Unique Features |
|---|---|---|---|
| Sildenafil | Classic PDE-5 inhibitor | ~6.86 nM | First marketed PDE-5 inhibitor |
| Vardenafil | Piperazine ring modification | ~0.70 nM | Higher selectivity for PDE-5 |
| Tadalafil | Longer half-life | ~5.0 nM | Unique structure allows longer action |
| Thiosildenafil | Thioether group addition | ~0.40-0.62 nM | Increased potency over sildenafil |
| Thioaildenafil | Thioether modification | Higher than sildenafil | Enhanced biological activity |
Thioaildenafil's unique thioether modification contributes to its increased potency compared to traditional compounds like sildenafil and vardenafil, making it a notable contender in the realm of sexual enhancement agents .








